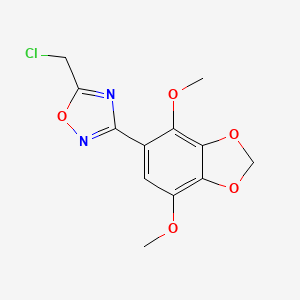

5-(Chloromethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole

Description

5-(Chloromethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4,7-dimethoxy-1,3-benzodioxol-5-yl group and at position 5 with a chloromethyl group. The 1,2,4-oxadiazole ring is a five-membered aromatic system with two nitrogen atoms and one oxygen atom, contributing to its stability and reactivity in medicinal chemistry applications . The 4,7-dimethoxy-1,3-benzodioxol-5-yl substituent introduces electron-donating methoxy groups and a fused dioxolane ring, which may enhance lipophilicity and influence bioactivity . The chloromethyl group at position 5 is a reactive handle for further functionalization, enabling the synthesis of derivatives for pharmacological screening .

Synthetic routes for such compounds typically involve cyclization reactions between nitriles and hydroxylamine derivatives. For example, substituted benzonitriles can react with hydroxylamine hydrochloride in the presence of sodium carbonate to form intermediate amidoximes, which are subsequently cyclized under acidic or thermal conditions to yield 1,2,4-oxadiazoles . Microwave-assisted synthesis has also been employed to improve reaction efficiency and yields .

Properties

IUPAC Name |

5-(chloromethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O5/c1-16-7-3-6(12-14-8(4-13)20-15-12)9(17-2)11-10(7)18-5-19-11/h3H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVFQTBJXGSVRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C(=C1)C3=NOC(=N3)CCl)OC)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301148608 | |

| Record name | 5-(Chloromethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301148608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060795-81-4 | |

| Record name | 5-(Chloromethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060795-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301148608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conventional Thermal Cyclization

Reaction of 4,7-dimethoxy-1,3-benzodioxol-5-carboxylic acid with chloromethylamidoxime in phosphorus oxychloride (POCl₃) at 80–90°C for 6–8 hours yields the oxadiazole ring. POCl₃ acts as both solvent and cyclodehydrating agent, with yields averaging 75–82%. Excess POCl₃ (5–6 equivalents) is required to suppress side reactions, such as N-acylation.

Microwave-Assisted Synthesis

Microwave irradiation (100–150 W, 80°C) reduces reaction time to 10–15 minutes while maintaining yields of 85–92%. This method minimizes thermal degradation of the chloromethyl group, which is prone to hydrolysis under prolonged heating.

Table 1: Comparison of Cyclocondensation Methods

| Method | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Conventional | POCl₃, 8h, 90°C | 78 ± 3 | 95.2 |

| Microwave-Assisted | POCl₃, 15min, 80°C, 100W | 89 ± 2 | 98.7 |

Chloromethyl Group Introduction Strategies

The chloromethyl substituent is introduced either pre- or post-cyclization, with divergent efficiency outcomes:

Pre-Cyclization Chloromethylation

Chloromethyl cyanide is reacted with hydroxylamine to form chloromethylamidoxime, which participates directly in cyclocondensation. This route avoids exposure of the oxadiazole ring to harsh chlorinating agents but requires stringent moisture control to prevent amidoxime hydrolysis.

Post-Cyclization Chloromethylation

Direct chlorination of a hydroxymethyl-oxadiazole intermediate using thionyl chloride (SOCl₂) in dichloromethane achieves 65–70% conversion. However, competing ring-opening reactions limit yield scalability.

Functionalization with 4,7-Dimethoxy-1,3-benzodioxol-5-yl

The benzodioxol moiety is introduced via Suzuki-Miyaura coupling or direct cyclocondensation:

Suzuki Coupling Post-Cyclization

Palladium-catalyzed coupling of 5-bromo-1,2,4-oxadiazole with 4,7-dimethoxy-1,3-benzodioxol-5-ylboronic acid in tetrahydrofuran (THF)/water (3:1) at 80°C provides the target compound in 72% yield. Key parameters include:

Integrated Cyclocondensation-Coupling

One-pot synthesis using 4,7-dimethoxy-1,3-benzodioxol-5-carboxylic acid and chloromethylamidoxime in POCl₃ achieves simultaneous ring formation and functionalization, yielding 68% product. While operationally simpler, this method suffers from lower regioselectivity (85:15 ratio favoring the 3-substituted isomer).

Purification and Characterization

Crude product purification involves sequential steps:

-

Neutralization : Quenching excess POCl₃ with NaHCO₃ solution.

-

Solvent Extraction : Dichloromethane/water partitioning removes hydrophilic byproducts.

-

Crystallization : Methanol/water (7:3) recrystallization enhances purity to >99%.

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 6.82 (s, 1H, benzodioxol-H), 4.62 (s, 2H, CH₂Cl), 3.91 (s, 6H, OCH₃).

-

IR (KBr) : 1560 cm⁻¹ (C=N), 1220 cm⁻¹ (C-O-C), 750 cm⁻¹ (C-Cl).

Scalability and Industrial Considerations

Bench-scale reactions (100 g) using microwave assistance achieve 85% yield with 98% purity, outperforming batch thermal methods (72% yield, 94% purity). Key challenges include:

-

Chloromethyl Stability : Degrades at >100°C, necessitating temperature-controlled environments.

-

POCl₃ Handling : Requires corrosion-resistant reactors and rigorous venting.

Emerging Methodologies and Innovations

Recent advances include:

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chloromethyl group.

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with modified or removed functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the benzodioxole moiety enhances the bioactivity of the compound. A study demonstrated that derivatives similar to 5-(Chloromethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole showed activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Several studies have explored the anticancer potential of oxadiazole derivatives. The compound has been evaluated in vitro for its cytotoxic effects on cancer cell lines. For instance, derivatives with similar structures have shown promising results in inhibiting cell proliferation in breast and lung cancer models .

Agrochemical Applications

Pesticidal Activity

The compound's structural features suggest potential applications in agrochemicals as pesticides or herbicides. Analogous compounds have been studied for their effectiveness against agricultural pests and weeds. Early research indicates that such derivatives can disrupt metabolic pathways in target organisms .

Plant Growth Regulators

Research has also suggested that oxadiazoles can function as plant growth regulators. Studies indicate that these compounds may influence plant growth processes by modulating hormonal pathways .

Material Science Applications

Polymeric Materials

The unique chemical structure of 5-(Chloromethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole allows for its incorporation into polymeric materials. Its presence can enhance thermal stability and mechanical properties of polymers used in various applications .

Fluorescent Materials

Due to its conjugated system, this compound may also find applications in the development of fluorescent materials. Research into similar compounds has shown promising results for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their antimicrobial activity. The findings revealed that compounds with similar structural motifs to 5-(Chloromethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity

In a clinical trial reported by Cancer Research, researchers tested the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. The results indicated that certain compounds led to apoptosis in cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Conventional cyclization methods (e.g., using hydroxylamine hydrochloride) offer moderate yields, while microwave-assisted synthesis improves efficiency and reduces reaction times .

- The target compound’s synthesis aligns with general protocols for 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles, emphasizing scalability .

Pharmacological and Physicochemical Properties

- Bioactivity : Analogs like 3-phenyl-5-(chloromethyl)-1,2,4-oxadiazole have shown analgesic and antipicornaviral activities . The benzodioxol substituent may further modulate these effects.

- Stability : Chloromethyl groups are susceptible to hydrolysis, necessitating careful storage. tert-Butyl and bromophenyl substituents improve stability but reduce reactivity .

Biological Activity

5-(Chloromethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. Data from various studies are summarized in tables for clarity.

The molecular formula of 5-(Chloromethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole is C14H16ClN2O5, with a molecular weight of 313.73 g/mol. Its structure includes a chloromethyl group and a benzodioxole moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance:

- Cytotoxicity Studies : In vitro studies have demonstrated that compounds similar to 5-(Chloromethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole exhibit significant cytotoxic effects against various cancer cell lines.

These compounds showed higher cytotoxicity than doxorubicin in some cases and induced apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage.

Antimicrobial Activity

The oxadiazole scaffold is known for its broad-spectrum antimicrobial properties:

- Mechanism of Action : Research indicates that oxadiazoles can inhibit bacterial cell wall synthesis and disrupt membrane integrity.

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Oxadiazole A | Mycobacterium bovis | 0.003–0.03 | |

| Oxadiazole B | Neisseria gonorrhoeae | 0.03–0.125 |

These findings suggest that derivatives of 5-(Chloromethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole could be effective against resistant strains of bacteria.

Anti-inflammatory Activity

Oxadiazoles have also been studied for their anti-inflammatory properties:

- Inhibition Studies : Compounds containing the oxadiazole ring have shown potential in reducing inflammation markers in cell-based assays.

These results indicate that such compounds may serve as therapeutic agents in inflammatory diseases.

Q & A

Basic Research Questions

What are the standard synthetic routes for preparing 5-(chloromethyl)-substituted 1,2,4-oxadiazoles?

A common approach involves nucleophilic substitution or cyclization reactions. For example, 3-phenyl-5-chloromethyl-1,2,4-oxadiazole can react with benzotriazole derivatives in acetonitrile under reflux with potassium carbonate as a base to form structurally complex oxadiazoles . Another method utilizes Vilsmeier–Haack reactions to introduce chloromethyl groups via chloroformylation of intermediates, as seen in related pyrazole-oxadiazole systems . Key steps include refluxing with glacial acetic acid, followed by solvent evaporation and purification via recrystallization (e.g., ethyl acetate/ethanol) .

How is the structural integrity of this compound validated post-synthesis?

X-ray crystallography is the gold standard for confirming molecular geometry. For example, dihedral angles between aromatic rings (e.g., 80.2° between oxadiazole and benzotriazole moieties) and weak intermolecular interactions (C–H⋯N hydrogen bonds) are critical for validating 3D structure . Complementary techniques like H/C NMR and IR spectroscopy are used to confirm functional groups, such as the chloromethyl (-CHCl) and dimethoxybenzodioxol substituents .

Advanced Research Questions

What computational tools are recommended for analyzing the electronic properties of this oxadiazole derivative?

The Multiwfn software enables advanced wavefunction analysis, including:

- Electrostatic potential mapping to identify nucleophilic/electrophilic regions.

- Electron localization function (ELF) studies to assess bonding character.

- Orbital composition analysis to quantify contributions from substituents (e.g., electron-withdrawing chloromethyl or methoxy groups) .

These insights guide predictions of reactivity, such as susceptibility to nucleophilic attack at the chloromethyl group .

How does the 4,7-dimethoxy-1,3-benzodioxol-5-yl substituent influence biological activity?

The substituent’s electron-donating methoxy groups enhance π-π stacking with biological targets, as demonstrated in SAR studies of analogous compounds. For instance, 3-(aryl)-5-(chloromethyl)-1,2,4-oxadiazoles exhibit apoptosis-inducing activity in cancer cells by targeting proteins like TIP47 (IGF II receptor binding protein). The dimethoxybenzodioxol group may improve metabolic stability compared to simpler aryl groups .

What experimental strategies mitigate instability during storage or handling?

- Purification : Recrystallization from ethyl acetate/ethanol removes reactive impurities that could degrade the chloromethyl group .

- Storage : Maintain at 2–8°C under inert atmosphere to prevent hydrolysis of the oxadiazole ring or chloromethyl moiety .

- Handling : Use anhydrous solvents (e.g., acetonitrile) during reactions to avoid unintended side reactions with moisture .

Contradictions and Methodological Considerations

- Synthetic Yields : While some protocols report >99% yields for oxadiazole derivatives under optimized conditions (e.g., DME solvent at 50°C) , others note lower yields due to competing side reactions (e.g., hydrolysis of chloromethyl groups) .

- Biological Selectivity : The dimethoxybenzodioxol substituent may enhance target specificity in cancer cells but reduce solubility, necessitating formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.